molecular formula C5H3FOS B14119290 2-Thiophenecarbonyl fluoride CAS No. 32178-51-1

2-Thiophenecarbonyl fluoride

Cat. No.: B14119290
CAS No.: 32178-51-1
M. Wt: 130.14 g/mol
InChI Key: BUURGRNLCLOJBW-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl fluoride is an organic compound with the molecular formula C5H3FOS. It is a derivative of thiophene, a five-membered heteroaromatic ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarbonyl fluoride typically involves the reaction of thiophene with fluorinating agents. One common method is the reaction of thiophene with a fluorinating reagent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process requires stringent safety measures and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenecarbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and acyl chlorides in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Electrophilic Substitution: 2-substituted thiophene derivatives.

    Nucleophilic Substitution: Various thiophene derivatives with functional groups like amines, ethers, and thioethers.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene thiols and thiolates.

Mechanism of Action

The mechanism of action of 2-thiophenecarbonyl fluoride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Thiophene
  • 2-Thiophenecarboxylic Acid
  • 2-Thiophenecarbonyl Chloride

Properties

CAS No.

32178-51-1

Molecular Formula

C5H3FOS

Molecular Weight

130.14 g/mol

IUPAC Name

thiophene-2-carbonyl fluoride

InChI

InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

BUURGRNLCLOJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)F

Origin of Product

United States

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